Ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate
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Overview
Description
Ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate is an organic compound that features a picolinate core substituted with an ethyl ester, a tert-butoxycarbonyl-protected amino group, and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate typically involves multiple steps:
Formation of the Picolinate Core: The picolinate core can be synthesized through various methods, including cyclization reactions involving pyridine derivatives.
Introduction of the Chlorine Atom: Chlorination of the picolinate core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Esterification: The ethyl ester is introduced through esterification reactions using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the picolinate core.
Reduction: Reduction reactions can target the ester or the protected amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the picolinate core.
Reduction: Reduced forms of the ester or amino group.
Substitution: Substituted derivatives where the chlorine atom is replaced by another functional group.
Scientific Research Applications
Ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways Involved: It can modulate biochemical pathways related to its structural features, such as those involving amino acids or esters.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate: Another compound with a tert-butoxycarbonyl-protected amino group and an ethyl ester.
tert-Butyloxycarbonyl derivatives of amino acids: Compounds with similar protecting groups used in organic synthesis.
Uniqueness
Ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate is unique due to its specific substitution pattern on the picolinate core, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
ethyl 4-chloro-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4/c1-5-19-11(17)9-6-8(14)7-10(15-9)16-12(18)20-13(2,3)4/h6-7H,5H2,1-4H3,(H,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHPNKCIXPZFIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CC(=C1)Cl)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90733759 |
Source
|
Record name | Ethyl 6-[(tert-butoxycarbonyl)amino]-4-chloropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90733759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1114966-47-0 |
Source
|
Record name | Ethyl 6-[(tert-butoxycarbonyl)amino]-4-chloropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90733759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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